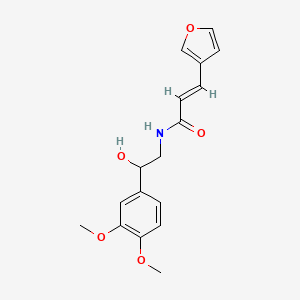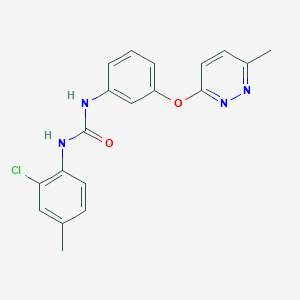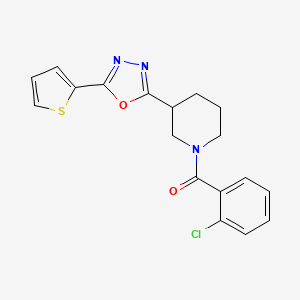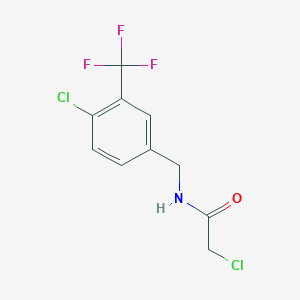
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, also known as DFA-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFA-1 is a small molecule that has been synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is not fully understood, but it has been proposed that it exerts its pharmacological effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune response and inflammation. This compound has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects. This compound has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and the downregulation of Bcl-2 expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of NF-κB signaling pathway, induce apoptosis in cancer cells, and scavenge free radicals. Furthermore, this compound has been found to have a low toxicity profile and does not exhibit significant cytotoxicity in normal cells. These properties make this compound a promising candidate for the development of novel therapeutics for inflammatory diseases and cancer.
实验室实验的优点和局限性
One of the main advantages of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is its high purity and high yield, which makes it suitable for further studies. This compound has also been found to have a low toxicity profile and does not exhibit significant cytotoxicity in normal cells, making it a safe compound for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. This may require the use of solvents or other methods to improve its solubility.
未来方向
There are several future directions for the study of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide. One of the main areas of research is the development of novel therapeutics for inflammatory diseases and cancer. This compound has shown promising results in preclinical studies and may have potential for clinical applications. Further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo, as well as its efficacy in animal models of inflammatory diseases and cancer. Another area of research is the optimization of the synthesis of this compound to improve its yield and purity, as well as the development of methods to improve its solubility. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its pharmacological effects.
合成方法
The synthesis of (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form ethyl 3,4-dimethoxyphenylglyoxylate. This intermediate is then reacted with 2-(2-hydroxyethylamino)ethanol to form (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)glyoxylamide. Finally, this compound is reacted with furan-3-ylacrylic acid to form this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it suitable for further studies.
科学研究应用
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the activation of NF-κB signaling pathway. This compound has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Furthermore, this compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage. These properties make this compound a promising candidate for the development of novel therapeutics for inflammatory diseases and cancer.
属性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-15-5-4-13(9-16(15)22-2)14(19)10-18-17(20)6-3-12-7-8-23-11-12/h3-9,11,14,19H,10H2,1-2H3,(H,18,20)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMWNBTYUKSPX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2863761.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2863763.png)
![(E)-4-(Dimethylamino)-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]but-2-enamide](/img/structure/B2863764.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2863767.png)
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2863769.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2863771.png)
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)
![N-(2-methoxy-4-nitrophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2863775.png)
acetate](/img/structure/B2863777.png)


![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)